5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane
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Overview
Description
5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane is a complex organic compound with a unique structure that includes pyridine, methoxycarbonyl, t-butyloxycarbonyl, hydroxy, and diphenyl groups
Preparation Methods
The synthesis of 5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-nitrogen and carbon-carbon bonds. The synthetic route typically starts with the preparation of the pyridine derivative, followed by the introduction of the methoxycarbonyl and t-butyloxycarbonyl groups. The final steps involve the formation of the hydroxy and diphenyl groups under specific reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxycarbonyl and t-butyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the hydroxy and methoxycarbonyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and compounds with methoxycarbonyl and t-butyloxycarbonyl groups. What sets 5S-((3-Pyridinyl)methoxycarbonyl)amino-2-t-butyloxycarbonylamino-4S-hydroxy-1,6-diphenyl-2-azahexane apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. Some similar compounds are:
- 2-(Methoxycarbonylamino)-3-pyridinyl
- 4-Hydroxy-1,6-diphenyl-2-azahexane
- t-Butyloxycarbonylamino derivatives
This compound’s unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
162739-21-1 |
---|---|
Molecular Formula |
C29H36N4O5 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(pyridin-3-ylmethoxycarbonylamino)butyl]amino]carbamate |
InChI |
InChI=1S/C29H36N4O5/c1-29(2,3)38-28(36)32-33(19-23-13-8-5-9-14-23)20-26(34)25(17-22-11-6-4-7-12-22)31-27(35)37-21-24-15-10-16-30-18-24/h4-16,18,25-26,34H,17,19-21H2,1-3H3,(H,31,35)(H,32,36)/t25-,26-/m0/s1 |
InChI Key |
JBGIKUCBOHWHLG-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O |
Origin of Product |
United States |
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